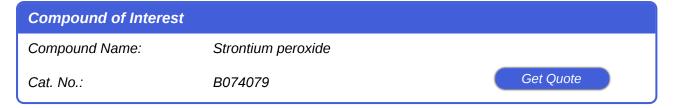


Comparing the crystal structures of strontium peroxide and calcium carbide

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A Comparative Guide to the Crystal Structures of Strontium Peroxide and Calcium Carbide

For researchers, scientists, and professionals in drug development, a fundamental understanding of the crystal structure of chemical compounds is paramount. This guide provides a detailed comparison of the crystal structures of **strontium peroxide** (SrO₂) and calcium carbide (CaC₂), two inorganic compounds with notable structural similarities and differences. This comparison is supported by crystallographic data and a description of the experimental and computational methods used for their determination.

Introduction

Strontium peroxide is an oxidizing agent used in pyrotechnics and as a bleaching agent. Calcium carbide is primarily used to produce acetylene gas and in the manufacturing of calcium cyanamide. While their applications differ, their crystal structures share common features, particularly the existence of a tetragonal polymorph with the same space group, indicating a degree of structural isomorphism. However, recent computational studies have revealed a more complex structural landscape for **strontium peroxide** at ambient conditions. Similarly, calcium carbide is known to exhibit multiple structural modifications.

Crystal Structure Comparison

At ambient conditions, the most commonly cited crystal structure for both **strontium peroxide** and calcium carbide is a body-centered tetragonal system belonging to the I4/mmm space







group.[1][2] This structure is analogous to a distorted rock-salt (NaCl) lattice where the diatomic peroxide (O_2^{2-}) or carbide (C_2^{2-}) anions are aligned parallel to the c-axis.[3]

However, recent first-principles calculations have predicted that a monoclinic structure with the space group C2/c is the ground-state phase for **strontium peroxide** at ambient pressure and low temperature.[1][4][5] The tetragonal I4/mmm phase of SrO₂ is suggested to be stable only at high pressures (above 20 GPa) or elevated temperatures.[1][4]

Calcium carbide also presents different polymorphs, including a tetragonal phase (I4/mmm) and two different monoclinic structures (C2/c and C2/m).[2] The existence of these various phases highlights the structural versatility of these seemingly simple inorganic compounds.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for the relevant polymorphs of **strontium peroxide** and calcium carbide.



Comp	Crysta I Syste m	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Ref.
Stronti um Peroxi de (SrO ₂) - Tetrag onal	Tetrag onal	I4/mm m	3.63	3.63	6.23	90	90	90	[6]
Stronti um Peroxi de (SrO ₂) - Monoc linic (Groun d State)	Monoc linic	C2/c	7.52	3.82	7.26	90	118.6	90	[1]
Calciu m Carbid e (CaC ₂) - Tetrag onal	Tetrag onal	I4/mm m	3.87	3.87	6.40	90	90	90	[7]
Calciu m Carbid e	Monoc linic	C2/c	6.60	4.16	7.38	90	107.32	90	[8]



(CaC ₂)									
-									
Monoc									
linic									
Calciu									
m									
Carbid									
е	Monoc	C2/m	7.84	4.23	7.39	00	105.31	00	[0][10]
(CaC ₂)	linic	C2/III	7.04	4.23	7.39	90	105.31	90	[9][10]
-									
Monoc									
linic									

Experimental and Computational Protocols

Strontium Peroxide (SrO₂) Structure Determination

- Tetragonal (I4/mmm) Phase: The crystal structure of the tetragonal phase of **strontium peroxide** was determined using single-crystal X-ray diffraction.[4] The synthesis of single crystals was achieved through high-pressure and high-temperature methods.[4][11][12] For instance, reacting strontium oxide (SrO) with potassium chlorate (KClO₃) at 20 kbar and 1400 °C can yield single crystals of SrO₂.[12] Another method involves heating strontium oxide in a high-pressure oxygen atmosphere.[13]
- Monoclinic (C2/c) and High-Pressure (P21/c) Phases: The monoclinic C2/c ground-state structure and the high-pressure P21/c phase of **strontium peroxide** were predicted using first-principles swarm structure searching simulations.[1][4][5] These computational methods, based on density functional theory (DFT), explore the potential energy landscape of a given chemical composition to identify the most energetically stable crystal structures at various pressures and temperatures.[1] Phonon calculations were also performed to confirm the dynamical stability of the predicted phases.[1]

Calcium Carbide (CaC2) Structure Determination

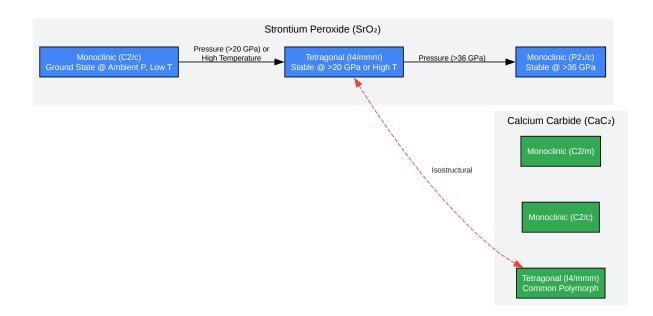
 Synthesis: Industrial production of calcium carbide involves heating a mixture of lime (calcium oxide, CaO) and coke (carbon) in an electric arc furnace at approximately 2,200 °C.



- [2] For laboratory-scale synthesis of pure crystalline phases, the alkaline-earth metal can be heated with acetylene above 500 °C.[14]
- Structure Analysis: The crystal structures of the various polymorphs of calcium carbide have been determined primarily through X-ray diffraction (XRD) and neutron diffraction techniques on powder and single-crystal samples.[7][15][16] Temperature-dependent synchrotron powder diffraction has been employed to study the phase transitions between the different modifications.[17] Computational studies using density functional theory (DFT) have also been used to investigate the stability and properties of different calcium carbide phases under pressure.[18]

Structural Relationship Diagram

The following diagram illustrates the relationship between the different crystal structures of **strontium peroxide** and calcium carbide, highlighting their structural similarities and the conditions under which different phases are stable.





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